molecular formula C27H32O5 B11146786 ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate

ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate

Cat. No.: B11146786
M. Wt: 436.5 g/mol
InChI Key: NACJNDHSZFUHBD-UHFFFAOYSA-N
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Description

Ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a methyl group at position 4, a pentamethylbenzyloxy group at position 7, and an ethyl propanoate moiety at position 2. The pentamethylbenzyloxy substituent introduces significant steric bulk and lipophilicity, which may influence solubility, crystallinity, and biological interactions.

Properties

Molecular Formula

C27H32O5

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 3-[4-methyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoate

InChI

InChI=1S/C27H32O5/c1-8-30-26(28)12-11-23-20(7)22-10-9-21(13-25(22)32-27(23)29)31-14-24-18(5)16(3)15(2)17(4)19(24)6/h9-10,13H,8,11-12,14H2,1-7H3

InChI Key

NACJNDHSZFUHBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C(=C(C(=C3C)C)C)C)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen core: The chromen core is synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the pentamethylbenzyl group: The pentamethylbenzyl group is introduced via an etherification reaction using pentamethylbenzyl chloride and a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the chromen derivative with ethyl 3-bromopropanoate in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Affecting gene expression: Altering the expression of genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 7) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate (Target Compound) Pentamethylbenzyloxy C₂₈H₃₀O₅* ~458.5 High lipophilicity (predicted logP >5), steric bulk from pentamethyl group.
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate 2-(Benzyloxy)-2-oxoethoxy C₂₄H₂₄O₇ 424.45 Increased polarity due to ester-oxygen chain; lower steric hindrance.
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)benzyl]oxy]chromen-3-yl]propanoate 3-(Trifluoromethyl)benzyloxy C₂₃H₂₀ClF₃O₅ 468.8 Electron-withdrawing CF₃ group enhances metabolic stability; Cl adds lipophilicity.
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]propanoate (E)-3-Phenylprop-2-enoxy C₂₃H₂₁ClO₅ 436.9 Unsaturated chain increases rigidity; potential for π-π interactions.
Ethyl 3-{7-[(2-oxocyclohexyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate 2-Oxocyclohexyloxy C₂₁H₂₄O₆ 372.42 Cyclohexyl group improves solubility; ketone enhances hydrogen bonding.

*Estimated based on analogous structures.

Key Observations:

Substituent Effects on Lipophilicity :

  • The pentamethylbenzyloxy group in the target compound confers higher lipophilicity compared to benzyloxy () or cyclohexyloxy () substituents. This property may enhance membrane permeability but reduce aqueous solubility .
  • The trifluoromethylbenzyloxy group () combines lipophilicity with metabolic resistance due to the strength of C-F bonds, a feature absent in the target compound .

The pentamethylbenzyloxy group’s steric bulk may hinder enzymatic degradation or molecular packing in crystallographic structures, as seen in SHELX-refined analogs () .

Biological Implications :

  • While biological data for the target compound is absent, ’s 2-oxocyclohexyloxy derivative demonstrates how bulky substituents can improve solubility without sacrificing stability, a balance critical for drug design .
  • The allyloxy group in ’s compound may facilitate interactions with hydrophobic protein pockets via its planar, unsaturated chain .

Biological Activity

Ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate is a complex organic compound classified as a chromenone derivative. Its molecular formula is C28H34O5, and it possesses a significant molecular weight due to its intricate structural framework, which includes various functional groups such as esters and ketones. The compound features a chromenone core characterized by a ketone group at the 2-position and an ester group at the 3-position, along with a pentamethylbenzyl ether substituent at the 7-position, contributing to its unique chemical properties and potential biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the carbonyl group (C=O) and ester functionality allows for diverse interactions within biological systems, including enzyme inhibition, receptor binding, and modulation of signaling pathways.

Pharmacological Properties

Research indicates that compounds related to this chromenone derivative exhibit several pharmacological properties, including:

  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory conditions.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antibacterial and antifungal properties.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey FeaturesNotable Biological Activity
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoateC15H16O5Hydroxyl group enhances solubilityAntioxidant properties
Ethyl 4-(dimethylamino)-benzoateC11H15NO2Amine group influences activityAnalgesic effects
Ethyl 7-methoxy-coumarinC11H10O3Methoxy group increases lipophilicityAnticancer activity

Case Studies

  • Antioxidant Studies : A study evaluating the antioxidant capacity of various chromenone derivatives found that this compound exhibited significant free radical scavenging activity compared to simpler derivatives.
  • Anti-inflammatory Research : In vitro assays demonstrated that this compound effectively reduced the production of nitric oxide in macrophages stimulated by lipopolysaccharides, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : Laboratory tests revealed that this compound showed promising activity against Gram-positive bacteria, suggesting its potential application in developing new antimicrobial agents.

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